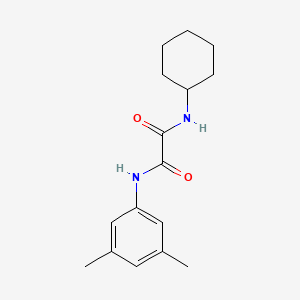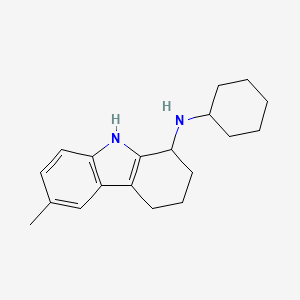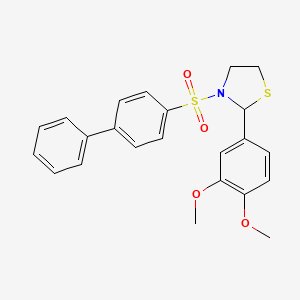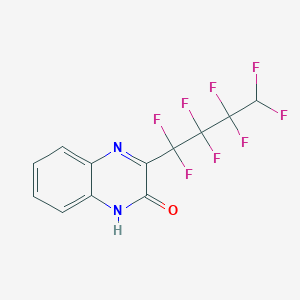
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
While the activation of STING is known to be a key mechanism of action for 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, there may be other pathways involved in its anti-cancer activity that have yet to be discovered.
3. Formulation: Improvements in the formulation of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole could lead to better solubility and bioavailability, making it a more effective anti-cancer agent.
4. Clinical trials: While 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has shown promise in preclinical studies, it has yet to be approved for use in humans. Further clinical trials are needed to determine its safety and efficacy in cancer patients.
In conclusion, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a small molecule with potential as an anti-cancer agent. Its mechanism of action involves the activation of the immune system, leading to the destruction of tumor blood vessels and subsequent tumor cell death. While 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has limitations as a research tool, further investigation of its potential as a cancer therapy is warranted.
实验室实验的优点和局限性
One advantage of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole as a research tool is its specificity for activating the STING pathway, which can be useful for studying the immune system and its role in cancer. However, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several areas of research that could benefit from further investigation of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. These include:
1. Combination therapy: 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination strategies.
2.
合成方法
The synthesis of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methoxybenzoyl chloride to produce the final product, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. The synthesis of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been optimized over the years, with modifications to the reaction conditions leading to increased yields and purity.
科学研究应用
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been the subject of numerous scientific studies exploring its potential as an anti-cancer agent. In preclinical studies, 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce tumor regression in a variety of cancer types, including melanoma, lung cancer, and breast cancer. The mechanism of action of 3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves the activation of the immune system, leading to the destruction of tumor blood vessels and subsequent tumor cell death.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-11-4-2-3-9(7-11)15-18-14(19-21-15)12-6-5-10(16)8-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHSBFCIHSDEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)



![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)

![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)




![ethyl 3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5133590.png)